![molecular formula C23H35FO5S B13720516 methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the fluorophenyl group, and the addition of the sulfanyl and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfanyl group or reduce the fluorophenyl group.
Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic receptors, while the hydroxyl and sulfanyl groups can form hydrogen bonds or undergo redox reactions. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-[(1R,2R,3R,5S)-2-(4-anilino-3-hydroxybutyl)-3,5-dihydroxycyclopentyl]heptanoate: Similar structure but with an anilino group instead of a fluorophenyl group.
(1R,2R,3R,5S)-(-)-Isopinocampheol: Contains a similar cyclopentyl ring but lacks the fluorophenyl and sulfanyl groups.
Uniqueness
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate is unique due to the combination of its fluorophenyl, sulfanyl, and multiple hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Eigenschaften
Molekularformel |
C23H35FO5S |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate |
InChI |
InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3/t16-,17-,18-,20+,21-/m1/s1 |
InChI-Schlüssel |
WXWNDRIOPFNYII-AJGRXUDCSA-N |
Isomerische SMILES |
COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CSC2=CC=CC=C2F)O)O)O |
Kanonische SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(CSC2=CC=CC=C2F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


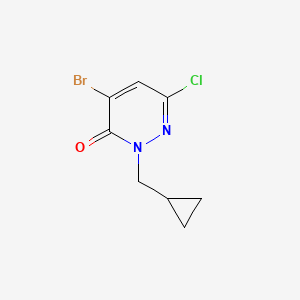
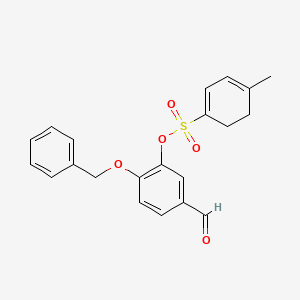
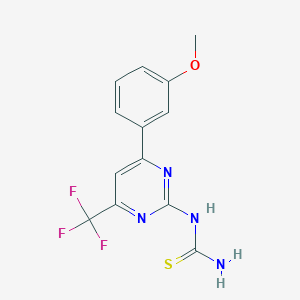
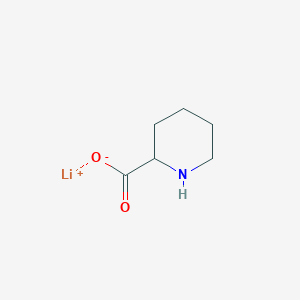
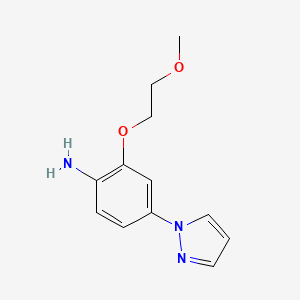
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
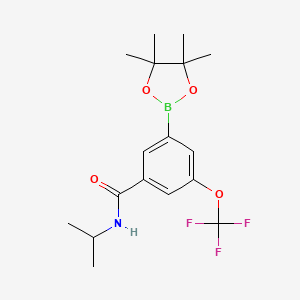
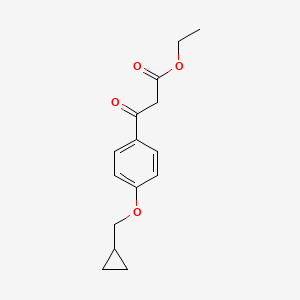
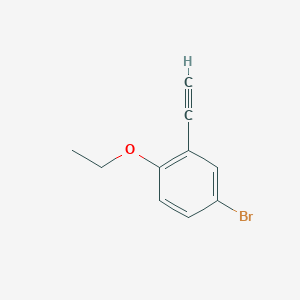
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

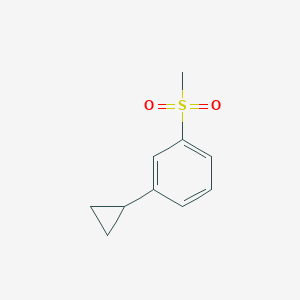
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
